molecular formula C13H15ClN2S B2953535 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride CAS No. 676348-28-0

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride

Cat. No.: B2953535
CAS No.: 676348-28-0
M. Wt: 266.79
InChI Key: XPMOXSNPWRRFPZ-UHFFFAOYSA-N
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Description

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₄N₂S·HCl and a molecular weight of 266.79 g/mol. This compound is a derivative of benzothiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of 2-aminothiophenol with phenylacetic acid derivatives under acidic conditions. Another method involves the reaction of 2-aminobenzothiazole with phenylacetic acid in the presence of a dehydrating agent.

Industrial Production Methods: Industrial production of 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of the compound.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride is used in various scientific research applications, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In studies related to enzyme inhibition and receptor binding.

  • Medicine: Potential use in drug discovery and development for therapeutic applications.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-Phenyl-4,5,6,7-tetrahydro-benzothiazol-2-ylamine hydrochloride can be compared with other similar compounds, such as:

  • 4,5,6,7-Tetrahydrobenzothiazol-2-ylamine: A closely related compound without the phenyl group.

  • 2-Aminobenzothiazole: Another benzothiazole derivative with different substituents.

Uniqueness: this compound is unique due to the presence of the phenyl group, which can influence its chemical properties and biological activity compared to similar compounds.

Properties

IUPAC Name

6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMOXSNPWRRFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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